molecular formula C20H25FN2OS B2409719 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 954649-13-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2409719
CAS No.: 954649-13-9
M. Wt: 360.49
InChI Key: AYUZWURHAHDCCU-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C20H25FN2OS and its molecular weight is 360.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-(4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2OS/c21-18-7-5-16(6-8-18)13-20(24)22-14-19(17-9-12-25-15-17)23-10-3-1-2-4-11-23/h5-9,12,15,19H,1-4,10-11,13-14H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUZWURHAHDCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant research findings.

1. Chemical Structure and Synthesis

This compound features an azepane ring, a thiophene moiety, and a fluorobenzene group, which contribute to its diverse biological activities. The general synthetic route involves multi-step organic reactions:

  • Formation of the Azepane Ring : Achieved through cyclization reactions.
  • Introduction of the Thiophene Group : Typically done via coupling reactions such as Suzuki or Stille coupling.
  • Attachment of the Acetamide Group : This can be accomplished through amide bond formation with acetic acid derivatives.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors. The sulfonamide functionality suggests potential applications in enzyme inhibition, particularly in pathways related to inflammation and cancer.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, preventing substrate interaction.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

3.1 Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. Preliminary studies suggest that this compound could possess moderate antibacterial properties against both Gram-positive and Gram-negative bacteria.

Compound TypeActivity LevelTarget Organisms
Azepane DerivativesModerateGram-positive bacteria
Thiophene CompoundsVariableGram-negative bacteria

3.2 Anti-inflammatory Effects

The anti-inflammatory potential is also noteworthy. Compounds with similar acetamide structures have shown effectiveness in reducing inflammation through inhibition of pro-inflammatory cytokines.

3.3 Neuroprotective Effects

Given the structural similarities to known acetylcholinesterase inhibitors, there is potential for neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies have suggested favorable interactions with acetylcholinesterase.

4. Case Studies and Research Findings

Several studies have explored the pharmacological properties of related compounds:

  • Acetylcholinesterase Inhibition : A study identified several compounds that inhibited acetylcholinesterase effectively, suggesting that this compound could exhibit similar properties based on structural analogies .
  • Antimicrobial Activity : Research on acetamide derivatives highlighted that certain substitutions significantly enhanced activity against various pathogens . This indicates that structural modifications could optimize the biological activity of this compound.
  • Structure-Activity Relationship (SAR) : Studies have shown that specific functional groups on acetamides can lead to improved bioactivity profiles, suggesting avenues for further research into optimizing this compound's efficacy .

5. Conclusion

This compound represents a promising candidate for further pharmacological investigation due to its complex structure and potential biological activities. Future studies should focus on detailed pharmacokinetic analyses, optimization of its chemical structure for enhanced activity, and comprehensive in vivo evaluations to fully understand its therapeutic potential.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes an azepane ring, thiophene group, and a fluorobenzene moiety. The synthesis typically involves multi-step organic reactions:

  • Formation of the Azepane Ring : Cyclization of appropriate precursors.
  • Introduction of the Thiophene Group : Achieved through coupling reactions such as Suzuki or Stille coupling.
  • Attachment of Ethyl and Fluorobenzene Groups : Utilizes alkylation reactions and electrophilic aromatic substitution.

The final structure features a sulfonamide group, which is critical for its biological activity.

Enzyme Inhibition

Research indicates that compounds similar to N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide may act as enzyme inhibitors. The sulfonamide moiety can interact with the active sites of enzymes, blocking substrate access. For instance, modifications to the azepane structure have been shown to enhance potency against glycine transporters (GlyT1) .

Neuropharmacology

The structural components of this compound suggest potential binding to specific receptors in the central nervous system (CNS), which could influence neurotransmitter dynamics. This property makes it a candidate for treating neurological disorders .

Anticancer Activity

Studies have highlighted the potential of sulfur- and fluorine-containing compounds in anticancer therapies. For example, similar compounds have demonstrated efficacy in inhibiting prostate cancer cell lines . The unique combination of functional groups in this compound may enhance its ability to target cancer cells effectively.

Antimicrobial Properties

There is growing evidence that compounds with thiophene and sulfonamide groups exhibit antimicrobial activity. This compound's structure may allow it to interact with bacterial enzymes or receptors, making it a candidate for further research in antimicrobial therapies .

Case Studies and Research Findings

A review of literature reveals several studies focusing on similar compounds:

StudyFindings
Gillis et al. (2015)Explored intrinsic potency and membrane permeability of sulfur-containing compounds, noting their role in medicinal chemistry .
Vargas et al. (2017)Investigated thiochroman derivatives, emphasizing structure–activity relationships that highlight the importance of sulfur and fluorine moieties .
Goa & Spencer (1998)Documented the anticancer effects of related compounds, indicating their potential in prostate cancer inhibition .

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